molecular formula C3H9NO3S B13481686 (2S)-1-hydroxypropane-2-sulfonamide

(2S)-1-hydroxypropane-2-sulfonamide

Cat. No.: B13481686
M. Wt: 139.18 g/mol
InChI Key: UZVBTOYEOSZCEQ-VKHMYHEASA-N
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Description

(2S)-1-hydroxypropane-2-sulfonamide is a chiral sulfonamide compound with a hydroxyl group attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-hydroxypropane-2-sulfonamide typically involves the reaction of propane-2-sulfonyl chloride with a suitable hydroxylamine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-hydroxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of propane-2-sulfonic acid.

    Reduction: Formation of propane-2-amine.

    Substitution: Formation of halogenated derivatives such as 2-chloropropane-1-sulfonamide.

Scientific Research Applications

(2S)-1-hydroxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-hydroxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxypropane-1-sulfonamide: Similar structure but with the hydroxyl group on the first carbon.

    (2S)-1-hydroxybutane-2-sulfonamide: Similar structure but with an additional carbon in the chain.

    (2S)-1-hydroxypropane-2-sulfonic acid: Oxidized form of the compound.

Uniqueness

(2S)-1-hydroxypropane-2-sulfonamide is unique due to its specific chiral configuration and the presence of both hydroxyl and sulfonamide functional groups. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

(2S)-1-hydroxypropane-2-sulfonamide

InChI

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7)/t3-/m0/s1

InChI Key

UZVBTOYEOSZCEQ-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CO)S(=O)(=O)N

Canonical SMILES

CC(CO)S(=O)(=O)N

Origin of Product

United States

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